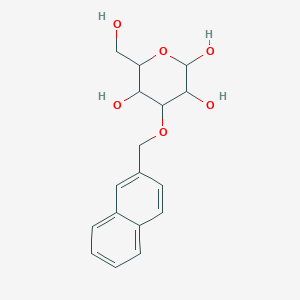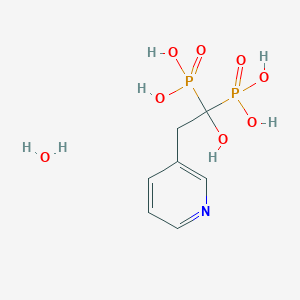
3-O-(2-Naphthyl)methyl-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-(2-Naphthyl)methyl-D-glucopyranose is a chemical compound with the molecular formula C17H20O6 and a molecular weight of 320.3371 This compound is a derivative of D-glucopyranose, where the 3-O position is substituted with a 2-naphthylmethyl group
准备方法
The synthesis of 3-O-(2-Naphthyl)methyl-D-glucopyranose can be achieved through chemical synthesis methods. One common approach involves the methylation of D-glucopyranose at the 3-O position using methyl iodide or methyl iodide copper as the methylating agent . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-O-(2-Naphthyl)methyl-D-glucopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
科学研究应用
3-O-(2-Naphthyl)methyl-D-glucopyranose has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for studying enzyme-catalyzed reactions involving glucopyranose derivatives. In medicine, it is investigated for its potential therapeutic properties, including its role as a glucose analogue in diabetes research . Additionally, in the industry, it is utilized in the development of novel materials and chemical processes .
作用机制
The mechanism of action of 3-O-(2-Naphthyl)methyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. As a glucose analogue, it can be transported into cells via glucose transporters and participate in metabolic pathways similar to glucose. Its effects on cellular processes are mediated through its interaction with enzymes and receptors involved in glucose metabolism . The compound’s unique structure allows it to modulate these pathways, leading to various biological effects.
相似化合物的比较
3-O-(2-Naphthyl)methyl-D-glucopyranose can be compared with other similar compounds such as 3-O-Methyl-D-glucopyranose and 3-O-Methyl-α-D-glucopyranose . While these compounds share structural similarities, this compound is unique due to the presence of the 2-naphthylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and industrial uses.
属性
分子式 |
C17H20O6 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
6-(hydroxymethyl)-4-(naphthalen-2-ylmethoxy)oxane-2,3,5-triol |
InChI |
InChI=1S/C17H20O6/c18-8-13-14(19)16(15(20)17(21)23-13)22-9-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-21H,8-9H2 |
InChI 键 |
HAYNFWGOOJXVLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3C(C(OC(C3O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)


![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)


